Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-27-6) is a pyrimidine derivative with the molecular formula C₇H₄ClF₃N₂O₂ and a molecular weight of 240.57 g/mol. Its structure features a trifluoromethyl group at position 4, a chlorine atom at position 2, and a methyl ester at position 5. The compound is classified as hazardous (H301, H315, H319, H335) and requires storage under inert conditions at 2–8°C. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of mobocertinib, a mutant EGFR inhibitor.
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBJYUOPNGBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395175 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-27-6 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting infectious diseases and neurological disorders. Its structure allows for modifications that can enhance biological activity, making it a valuable building block for developing new drugs.
Case Study: Antiviral Agents
Recent studies have shown that derivatives of this compound exhibit antiviral properties. For instance, research demonstrated that specific modifications to the pyrimidine ring could lead to compounds with enhanced efficacy against viral infections, showcasing its potential in antiviral drug development.
Agricultural Applications
Agrochemicals
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethyl group contributes to the biological activity of these formulations, providing effective solutions for crop protection.
Case Study: Herbicide Development
A study highlighted the synthesis of novel herbicides based on this compound. These compounds demonstrated improved selectivity and efficacy against specific weed species while minimizing impact on non-target plants .
The presence of the trifluoromethyl group makes this compound valuable for studies focused on fluorinated compounds. Researchers investigate its behavior in various chemical reactions, contributing to the understanding of fluorinated materials' properties and applications.
Case Study: Fluorinated Drug Development
Research has identified that compounds containing the trifluoromethyl group often exhibit enhanced pharmacokinetic properties. This compound has been studied as a precursor for synthesizing fluorinated drugs that show improved bioavailability and metabolic stability .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of similar compounds in complex mixtures.
Application Example: Chromatographic Techniques
The compound has been utilized as a standard reference material in chromatographic methods, enhancing the accuracy of analyses involving related pyrimidine derivatives .
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a ligand for receptors such as the CB2 receptor, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
- Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) Molecular formula: C₁₃H₈ClF₃N₂O₂ (MW: 316.67 g/mol). Applications include pharmaceutical intermediates and agrochemical research.
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-31-2)
Positional and Functional Group Isomers
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 720-01-4) Molecular formula: C₈H₆ClF₃N₂O₂ (MW: 254.6 g/mol). Chlorine and trifluoromethyl groups are swapped at positions 2 and 3.
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 154934-97-1)
Derivatives with Modified Substituents
- Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 448242-52-2) Molecular formula: C₇H₆F₃N₃O₂ (MW: 221.14 g/mol).
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties Comparison
Discussion of Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and chlorine groups enhance electrophilicity at positions 2 and 4, facilitating nucleophilic aromatic substitution (e.g., in mobocertinib synthesis).
- Ester Flexibility: Methyl esters offer cost-effectiveness and simplicity, while bulkier esters (benzyl, cyclopropylmethyl) may improve pharmacokinetic properties in drug candidates.
- Positional Effects: Swapping substituents (e.g., 2-Cl vs. 4-Cl) alters electronic distribution, impacting reactivity and binding affinity in target proteins.
Biological Activity
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 240.57 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethyl group, which are known to influence its reactivity and interactions with biological targets.
1. Enzyme Interactions
The compound is believed to interact with various enzymes, potentially acting as an inhibitor or modulator. Preliminary studies suggest that it may affect pathways such as NF-kB, which is crucial in regulating immune responses and inflammation.
2. Cellular Effects
Research indicates that this compound can modulate cellular functions by influencing cell signaling pathways and gene expression. Its effects on cellular metabolism are notable, particularly in inflammatory responses.
Anticancer Properties
Pyrimidine derivatives, including this compound, have shown promise as anticancer agents. For instance, structural modifications in related compounds have led to significant antitumor activity against various cancer cell lines, suggesting that this class of compounds may exhibit similar properties .
Table 1: Anticancer Activity of Related Pyrimidine Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB453 | 29.1 |
| Compound B | MCF-7 | 15.3 |
| This compound | TBD | TBD |
Antimicrobial Activity
Pyrimidines have also been recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial effects against pathogens like E. coli and S. aureus. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, is thought to enhance these activities .
Case Study 1: Anticancer Efficacy
A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives identified this compound as a potential lead compound for further development in anticancer therapies. The modifications led to increased potency against specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 2: Inflammatory Response Modulation
In vitro studies have shown that this compound can inhibit inflammatory pathways, specifically through interactions with NF-kB signaling. This suggests potential applications in treating inflammatory diseases where modulation of immune response is critical.
Future Directions
Research on this compound is still in preliminary stages, with much to be explored regarding its biological activity and therapeutic applications. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Structural Optimization : Modifying the compound's structure to enhance potency and reduce toxicity.
Q & A
Q. How do steric and electronic effects influence its performance in cross-coupling reactions?
- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids is hindered by steric bulk from the trifluoromethyl group. Switching to Buchwald-Hartwig amination (Pd/XPhos catalyst) improves C–N bond formation at the 2-position. Kinetic studies show electron-withdrawing groups accelerate oxidative addition but slow reductive elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
